molecular formula C10H12N2S B12824459 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione

5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B12824459
M. Wt: 192.28 g/mol
InChI Key: NEFPUNVIMXVVSX-UHFFFAOYSA-N
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Description

5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by the presence of an isopropyl group at the 5-position and a thione group at the 2-position of the benzimidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with isopropyl bromide in the presence of a base such as sodium hydroxide in acetone, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction time.

Types of Reactions:

    Oxidation: The thione group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group in the precursor can be reduced to an amine group.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Iron powder and hydrochloric acid.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazoles.

Scientific Research Applications

5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development .

Comparison with Similar Compounds

  • 5-Hydrosulfonyl-1H-benzo[d]imidazole-2(3H)-one
  • 1H-1,3-benzimidazoles
  • Benzothiazoles

Comparison: 5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione is unique due to the presence of the isopropyl group and the thione group, which confer specific chemical properties and biological activities. Compared to other benzimidazole derivatives, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

5-propan-2-yl-1,3-dihydrobenzimidazole-2-thione

InChI

InChI=1S/C10H12N2S/c1-6(2)7-3-4-8-9(5-7)12-10(13)11-8/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

NEFPUNVIMXVVSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)NC(=S)N2

Origin of Product

United States

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